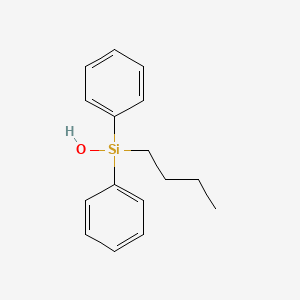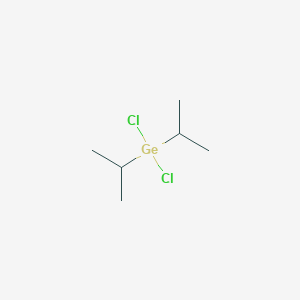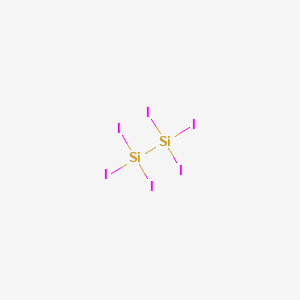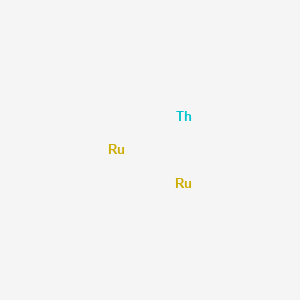
Ethane, 2-chloro-1,1-di-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 2-chloro-1,1-di-p-tolyl- is an organic compound with the molecular formula C16H17Cl. It consists of an ethane backbone substituted with a chlorine atom and two p-tolyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2-chloro-1,1-di-p-tolyl- typically involves the reaction of 2-chloroethane with p-tolyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Ethane, 2-chloro-1,1-di-p-tolyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethane, 2-chloro-1,1-di-p-tolyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of ethane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 2-hydroxy-1,1-di-p-tolyl-ethane, 2-amino-1,1-di-p-tolyl-ethane, and 2-thio-1,1-di-p-tolyl-ethane.
Oxidation: Products include 2-chloro-1,1-di-p-tolyl-ethanone.
Reduction: Products include 2-chloro-1,1-di-p-tolyl-ethane derivatives with different substituents.
Aplicaciones Científicas De Investigación
Ethane, 2-chloro-1,1-di-p-tolyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethane, 2-chloro-1,1-di-p-tolyl- involves its interaction with specific molecular targets. The chlorine atom and p-tolyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating properties of the p-tolyl groups, which stabilize the transition state and enhance the reaction rate .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di(p-tolyl)ethane: Similar structure but lacks the chlorine atom.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a carbonyl group instead of an ethane backbone.
1,1-Di-p-tolyl-ethane-1,2-diol: Contains hydroxyl groups instead of a chlorine atom
Uniqueness
Ethane, 2-chloro-1,1-di-p-tolyl- is unique due to the presence of both a chlorine atom and two p-tolyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis and research .
Propiedades
Número CAS |
6579-17-5 |
|---|---|
Fórmula molecular |
C16H17Cl |
Peso molecular |
244.76 g/mol |
Nombre IUPAC |
1-[2-chloro-1-(4-methylphenyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Clave InChI |
HGQONKLBWYVIFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


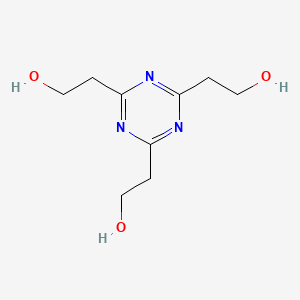
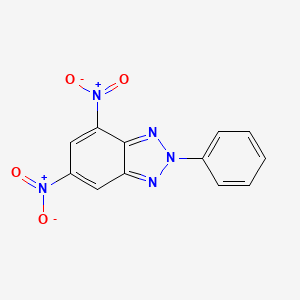
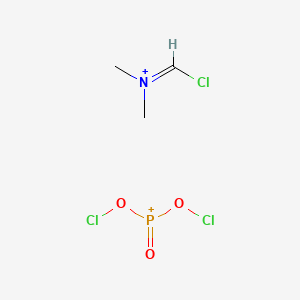
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

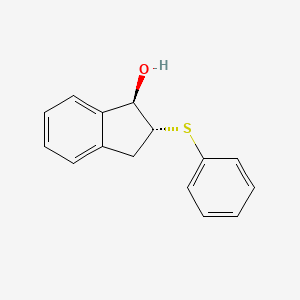
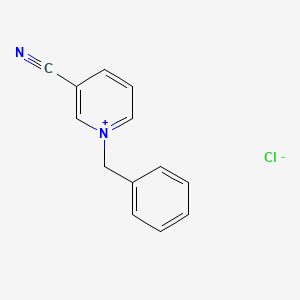

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
